molecular formula C28H27FN4O2S2 B2933334 2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 380340-40-9

2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2933334
CAS No.: 380340-40-9
M. Wt: 534.67
InChI Key: VMEYHTPVNNTGLF-OKCVXOCRSA-N
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Description

2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thia-diazatricyclo ring system, and an acetamide moiety

Scientific Research Applications

2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common route starts with the reaction of 4-fluorobenzaldehyde with a suitable amine to form the Schiff base. This intermediate is then reacted with a thia-diazatricyclo compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)propanedinitrile: This compound shares the fluorophenyl group but has a different core structure.

    (E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Another compound with a fluorophenyl group, but with different functional groups and properties.

Uniqueness

2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its complex structure, which includes a thia-diazatricyclo ring system and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[3-[(E)-(4-fluorophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2S2/c1-18(2)32(21-8-4-3-5-9-21)24(34)17-36-28-31-26-25(22-10-6-7-11-23(22)37-26)27(35)33(28)30-16-19-12-14-20(29)15-13-19/h3-5,8-9,12-16,18H,6-7,10-11,17H2,1-2H3/b30-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYHTPVNNTGLF-OKCVXOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2N=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2/N=C/C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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